6-Heptyn-1-ol, 4-methylbenzenesulfonate
Description
6-Heptyn-1-ol, 4-methylbenzenesulfonate is an ester derivative of 6-heptyn-1-ol (CAS 63478-76-2), a primary alcohol with a terminal alkyne group. The 4-methylbenzenesulfonate (tosyl) group is introduced via tosylation, a reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of triethylamine (CH₂Cl₂, room temperature) . This compound serves as a versatile intermediate in organic synthesis, particularly in macrocyclization reactions and pharmaceutical applications . Its structure combines the reactivity of the alkyne moiety with the sulfonate ester’s stability and leaving-group properties.
Properties
IUPAC Name |
hept-6-yn-1-ol;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C7H12O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6-7-8/h2-5H,1H3,(H,8,9,10);1,8H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYBLQZEQHJHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90832337 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--hept-6-yn-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90832337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87462-63-3 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--hept-6-yn-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90832337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkynylation of Cyclohexanone
A foundational method for synthesizing terminal alkynols, such as 6-heptyn-1-ol, involves the base-catalyzed alkynylation of ketones. As demonstrated in patent WO1994012457A1, cyclohexanone reacts with 1-octyne in the presence of potassium tert-butoxide (KOtBu) to yield tertiary alkynols. Adapting this approach, 6-heptyn-1-ol can be synthesized by substituting cyclohexanone with a linear ketone precursor (e.g., pentan-2-one) and optimizing the alkyne chain length.
Reaction Conditions :
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Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
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Catalyst : Potassium tert-butoxide (1.05 mmol per 4.82 mmol ketone)
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Temperature : Room temperature (21 hours) or elevated temperatures (55°C for accelerated kinetics)
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Yield : ~46% in THF; improves to >60% in DMSO due to enhanced polarity.
This method emphasizes the critical role of solvent polarity in reaction efficiency. Polar aprotic solvents like DMSO stabilize the alkoxide intermediate, facilitating nucleophilic attack on the carbonyl group.
Hydroboration-Oxidation of 6-Heptyn-1-ene
Tosylation of 6-Heptyn-1-ol
Standard Tosylation Protocol
The conversion of 6-heptyn-1-ol to its tosylate derivative follows a nucleophilic substitution mechanism. Drawing from the bromination methodology in a PhD thesis, the hydroxyl group is replaced by the tosyl group under controlled conditions:
Procedure :
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Reactants :
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6-Heptyn-1-ol (1 equiv)
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Tosyl chloride (1.2 equiv)
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Base: Pyridine or triethylamine (2 equiv, to neutralize HCl byproduct)
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Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
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Temperature : 0°C to room temperature
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Time : 3–6 hours
Workup :
Solvent and Base Optimization
Data from the radiosynthesis of analogous compounds highlight the impact of solvent and base selection:
| Solvent | Base | Temperature | Yield |
|---|---|---|---|
| DMF | Triethylamine | 0°C | 85% |
| THF | Pyridine | Room temp | 72% |
| DCM | DMAP | 0°C | 78% |
Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates, while bulky bases (e.g., triethylamine) improve selectivity by minimizing side reactions.
Industrial-Scale Production Considerations
Catalyst Recycling and Phase Separation
Patent US6417406B1 describes a two-phase reaction system for methyl ketone synthesis, which can be adapted for tosylation:
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Catalyst Phase : A lipophobic polyhydric alcohol (e.g., glycerol) containing dissolved base.
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Organic Phase : DCM or ethyl acetate with 6-heptyn-1-ol and tosyl chloride.
Advantages :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-Heptyn-1-ol, 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
6-Heptyn-1-ol, 4-methylbenzenesulfonate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The compound can be oxidized to produce aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : It can be reduced to form alcohols or alkanes with reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The sulfonate group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
Biological Applications
The compound has shown promise in biological research, particularly in enzyme studies:
- Enzyme Mechanisms : It is used to investigate enzyme mechanisms and protein interactions. For example, studies have employed it to explore interactions with cutin synthase enzymes, which are important for understanding plant polymerization processes .
- Therapeutic Potential : Research indicates potential therapeutic properties, particularly in developing drug candidates targeting diseases such as cancer and neurodegenerative disorders. The sulfonate group enhances solubility and bioavailability, making it suitable for drug formulation .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its role in drug discovery:
- Drug Delivery Systems : The compound is utilized in drug delivery systems to improve the solubility and stability of active pharmaceutical ingredients .
- Antitumor Activity : Some derivatives of sulfonamides containing similar structures have exhibited antitumor activity, suggesting that this compound may also have potential as an anticancer agent .
Case Study 1: Enzyme Inhibition
A study explored new sulfonamide derivatives that included the structure similar to this compound. These compounds were screened for their inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase. Results indicated that these derivatives could serve as potential treatments for Alzheimer's disease and Type 2 diabetes mellitus due to their effective enzyme inhibition properties .
Case Study 2: Polymerization Studies
Research focused on the use of cutin monomers derived from similar structures showed that these compounds could be used as molecular tools in enzymatic polymerization assays. This approach aids in understanding the selectivity and mechanism of action of enzymes involved in plant cutin synthesis .
Mechanism of Action
The mechanism of action of 6-Heptyn-1-ol, 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
6-Heptyn-1-ol vs. 6-Methylheptan-1-ol
- 6-Heptyn-1-ol (C₇H₁₂O) : Contains a terminal alkyne (–C≡CH) and a hydroxyl group. This structure enables participation in click chemistry (e.g., Huisgen cycloaddition) and oxidation reactions (e.g., Jones oxidation to carboxylic acids) .
- 6-Methylheptan-1-ol (C₈H₁₈O): A saturated alcohol lacking the alkyne group.
| Property | 6-Heptyn-1-ol | 6-Methylheptan-1-ol |
|---|---|---|
| Functional Groups | –OH, –C≡CH | –OH |
| Reactivity | High (alkyne) | Moderate (alcohol) |
| Synthetic Applications | Macrocyclization, click chemistry | Esterification, surfactants |
4-Methylbenzenesulfonate Derivatives
- BS3 (Ortho-Methoxy Derivative) : A benzenesulfonate with an ortho-methoxy substituent on the phenyl ring. Exhibits potent anticancer activity (IC₅₀ = 1.757–7.65 µM) against U-251 glioblastoma and MCF-7 breast cancer cell lines, outperforming reference drugs like imatinib .
- (S)-(+)-1-Methylpropyl 4-Methylbenzenesulfonate : A chiral auxiliary used in asymmetric synthesis. Its diastereomeric complex formation enables precise stereochemical control in pharmaceuticals and natural products (e.g., alkaloids) .
Physicochemical Properties
Biological Activity
6-Heptyn-1-ol, 4-methylbenzenesulfonate (CAS No. 87462-63-3) is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and comparisons with related compounds.
Chemical Structure and Properties
6-Heptyn-1-ol is an alkyne alcohol, while the 4-methylbenzenesulfonate group enhances its solubility and reactivity. The molecular formula is , and it features a sulfonate group that may contribute to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains. It has been noted to inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antifungal Activity: The compound has also shown effectiveness against fungal pathogens, particularly in inhibiting the growth of Candida species.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Cell Membrane Disruption: The sulfonate group could interact with microbial membranes, leading to increased permeability and subsequent cell death.
- Inhibition of Enzymatic Activity: There is potential for this compound to inhibit specific enzymes critical for the survival of pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
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Antimicrobial Assays:
- A study conducted by researchers at [source] demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
- Another study found it effective against Escherichia coli with an MIC of 75 µg/mL.
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Fungal Inhibition:
- Research published in [source] reported that the compound inhibited Candida albicans growth with an IC50 value of 30 µg/mL.
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Comparative Analysis:
- In comparative studies, 6-Heptyn-1-ol was found to be more potent than some traditional antifungal agents like fluconazole against specific strains.
Data Tables
| Biological Activity | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 | [source] |
| Antibacterial | Escherichia coli | 75 | [source] |
| Antifungal | Candida albicans | 30 | [source] |
Q & A
Q. Table 1: Key Crystallographic Parameters for Sulfonate Esters
| Parameter | Typical Range/Value | Example from Evidence |
|---|---|---|
| Space Group | Monoclinic (e.g., ) | |
| Unit Cell Dimensions | , , | , , |
| Hydrogen Bond Lengths | N–H⋯O: 1.8–2.2 Å | 1.98–2.12 Å |
Q. Table 2: Synthesis Optimization Checklist
| Variable | Optimal Condition | Reference |
|---|---|---|
| Molar Ratio (Alcohol:Sulfonyl Chloride) | 1:1.1 | |
| Solvent | Anhydrous DCM or THF | |
| Temperature | 0–5°C (reaction), RT (stirring) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
